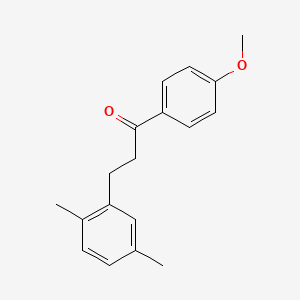

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

CAS No.: 898794-84-8

Cat. No.: VC2302389

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898794-84-8 |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |

| Standard InChI Key | VYYXVOIPLPAGAN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |

Introduction

Synthesis

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone typically involves Friedel-Crafts acylation or related organic reactions. A general route is as follows:

-

Starting Materials:

-

2,5-Dimethylbenzene (xylene derivative).

-

4-Methoxybenzoyl chloride.

-

Anhydrous aluminum chloride (AlCl₃) as a catalyst.

-

-

Reaction Mechanism:

-

The reaction proceeds via electrophilic aromatic substitution where the acyl group from 4-methoxybenzoyl chloride attaches to the aromatic ring of 2,5-dimethylbenzene.

-

-

Purification:

-

The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

-

Applications

This compound has a variety of applications in research and industry:

-

Pharmaceutical Intermediates:

-

It serves as a precursor for synthesizing bioactive molecules, including analgesics and anti-inflammatory agents.

-

Its structural motifs are often found in compounds with anticancer or antimicrobial properties.

-

-

Material Science:

-

Used in the development of advanced polymers and materials due to its aromatic stability.

-

-

Research Applications:

-

Employed in studies involving structure-activity relationships (SAR) to optimize drug efficacy and selectivity.

-

Biological Activity

While specific biological activity data for this compound is limited, derivatives of propiophenones often exhibit notable pharmacological effects:

-

Antioxidant Activity:

-

Compounds with methoxy groups on aromatic rings are known to scavenge free radicals effectively.

-

-

Potential Anticancer Properties:

-

Structural analogs have shown cytotoxic effects against various cancer cell lines.

-

Further experimental studies would be required to establish its exact pharmacological profile.

Analytical Data

Characterization of this compound can be performed using standard analytical techniques:

| Technique | Key Features Observed |

|---|---|

| NMR Spectroscopy | Proton (H) and carbon (C) signals corresponding to aromatic protons, methoxy group, and aliphatic chain |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 254 (M⁺) confirming molecular weight |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹) |

Toxicity and Safety

-

Limited toxicity data is available for this specific compound.

-

General safety measures for handling organic ketones should be followed:

-

Use gloves, goggles, and lab coats.

-

Work in a well-ventilated area or fume hood.

-

-

Potential risks include skin/eye irritation and inhalation hazards due to solvent vapors during synthesis.

Future Research Directions

Potential areas for further exploration include:

-

Pharmacological Profiling:

-

Testing for antimicrobial, anticancer, or anti-inflammatory activities.

-

-

Synthetic Modifications:

-

Introducing functional groups to enhance biological activity or solubility.

-

-

Material Applications:

-

Investigating its use as a monomer or additive in polymer science.

-

This comprehensive overview provides insights into the chemical nature, synthesis, properties, and potential applications of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone. Further experimental studies are encouraged to unlock its full potential in various domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume